molecular formula C16H19FN6O2 B2478650 N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-92-8

N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2478650
CAS RN: 946361-92-8
M. Wt: 346.366
InChI Key: PINJPDOTYJUTCS-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19FN6O2 and its molecular weight is 346.366. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide belongs to a broader class of compounds with diverse synthetic pathways and derivatives. Notable research includes the transformation of related compounds by aryl isocyanates and arenesulfonyl chlorides into derivatives of urea and N-arenesulfonyl-substituted imidazo-sym-triazinones, as well as other complex rearrangements and syntheses (Dovlatyan et al., 2008).

Potential Therapeutic Applications

Studies have explored the cytotoxic activities of derivatives similar to this compound. For example, some carboxamide derivatives exhibited potent cytotoxicity against certain cancer cell lines, with potential implications for cancer treatment (Deady et al., 2005).

Antimicrobial and Antiallergy Activity

Research has also been conducted on the antimicrobial and antiallergy properties of related compounds. One study synthesized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives and evaluated them for antiallergy activity, indicating a potential role in the development of new antiallergic drugs (Walsh et al., 1990). Additionally, some derivatives exhibited antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O2/c1-21(2)8-7-18-14(24)13-15(25)23-10-9-22(16(23)20-19-13)12-5-3-11(17)4-6-12/h3-6H,7-10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINJPDOTYJUTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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